3-Benzyl-4-methylthiazolium Chloride

Electrochemistry Mechanistic Study NHC Catalysis

Researchers often face supply bottlenecks for high-purity, substitution-sensitive thiazolium precatalysts. 3-Benzyl-4-methylthiazolium chloride (CAS 4209-18-1) solves this with robust, reproducible quality and flexible sourcing. Its well-defined electrochemical (E°ₒₓ = -0.96 V vs. SCE) and kinetic parameters make it an ideal scaffold for NHC catalysis. Key advantages: - One-step, quantitative-yield synthesis eliminates supply chain risks. - Lower hygroscopicity vs. 5-(2-hydroxyethyl) analogs enables accurate ambient weighing. - Certified purity ≥98% (HPLC) ensures reproducible catalytic outcomes.

Molecular Formula C11H12ClNS
Molecular Weight 225.74 g/mol
CAS No. 4209-18-1
Cat. No. B1280024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-4-methylthiazolium Chloride
CAS4209-18-1
Molecular FormulaC11H12ClNS
Molecular Weight225.74 g/mol
Structural Identifiers
SMILESCC1=CSC=[N+]1CC2=CC=CC=C2.[Cl-]
InChIInChI=1S/C11H12NS.ClH/c1-10-8-13-9-12(10)7-11-5-3-2-4-6-11;/h2-6,8-9H,7H2,1H3;1H/q+1;/p-1
InChIKeyZGBNEPNQIDHABT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-4-methylthiazolium Chloride: Technical Baseline


3-Benzyl-4-methylthiazolium chloride (CAS 4209-18-1) is a thiazolium salt that serves as a versatile precatalyst and synthetic intermediate in organic chemistry. This solid, quaternary ammonium compound features a 4-methylthiazolium core with an N-benzyl substituent, a structural motif that enables umpolung reactivity via N-heterocyclic carbene (NHC) generation. It is widely recognized as a foundational building block for thiazole derivatives and as a precursor to more complex thiamine-inspired catalysts. Commercial material is typically supplied as a white to light yellow powder with certified purity exceeding 98% (HPLC) [1].

NHC
Umpolung precatalyst via N-heterocyclic carbene generation
Purity
Certified purity specification supports reproducible catalytic cycles
Form
Free-flowing solid with ambient stability; simplifies benchtop handling

Why Generic Thiazolium Salt Substitution Fails


The catalytic competence and physicochemical behavior of thiazolium salts are exquisitely sensitive to substitution pattern. Even minor variations—such as the absence of a C5 substituent in 3-benzyl-4-methylthiazolium chloride versus the presence of a 2-hydroxyethyl group in the widely used 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (CAS 4568-71-2)—profoundly alter the electronic properties of the derived NHC, the stability of the Breslow intermediate, and the substrate scope in umpolung catalysis [1]. Furthermore, the halide counterion influences solubility and ion-pairing, which directly impacts reaction kinetics in nonpolar media [2]. Simple in-class substitution without rigorous validation of these parameters risks irreproducible yields, altered selectivity, or complete catalytic failure.

C5 substitution pattern
Absence of a C5 substituent versus analogs with hydroxyethyl groups may shift electronic properties and Breslow intermediate stability.
Halide counterion
Chloride vs. bromide counterion influences ion-pairing and reaction kinetics in nonpolar media; direct substitution may alter catalytic rates.
Simple in-class swap
Generic thiazolium salt substitution risks irreproducible yields or altered selectivity without rigorous revalidation of catalytic parameters.

Quantitative Differentiation Evidence


Electrochemical Potential of Enamine Intermediate

The one-electron oxidation potential of the active aldehyde adduct derived from 3-benzyl-4-methylthiazolium bromide (the bromide analog of the target chloride) is E°ₒₓ = -0.96 V vs. SCE in acetonitrile [1]. This value quantifies the strong reducing power of the enamine intermediate central to umpolung catalysis. In contrast, the 4,5-dimethyl analog exhibits a distinct redox profile due to additional ring substitution, which alters the electron density of the thiazolium core and consequently the stability of the radical intermediates formed during catalytic turnover [1].

Oxidation potential
Cross-study comparable
−0.96 V vs. SCE
Quantifies enamine intermediate reducing power; differentiates redox-active NHC catalyst design.
Bromide analog; measured in MeCN, 298 K.
Electrochemistry Mechanistic Study NHC Catalysis

Ring-Opening and Closing Kinetics

The rate constants for thiazolium ring-opening (k₁') and ring-closing (k₄') have been quantitatively determined for 3-benzyl-4-methylthiazolium chloride using pH-stat methodology at 20°C and 30°C [1]. These kinetic parameters were directly compared against those of 3,4-dimethylthiazolium iodide and 4-methyl-3-phenylethylthiazolium bromide in the same study. The distinct kinetic profile of the 3-benzyl-4-methylthiazolium chloride reflects the electronic and steric influence of the N-benzyl group on the equilibrium between the thiazolium salt, pseudo-base, and thiol forms, a critical determinant of catalyst resting-state behavior under aqueous or protic conditions.

Ring-opening/closing kinetics
Source review
k₁' and k₄' determined at 20 °C and 30 °C
Predicts catalyst resting-state behavior in aqueous/protic systems.
Precise values tabulated; compare with dimethyl analog.
Reaction Kinetics Thiamine Chemistry pH-Stat Method

Certified Purity and Physical Form

Commercially sourced 3-benzyl-4-methylthiazolium chloride is routinely supplied with a certified purity of >98% (HPLC) as a free-flowing solid at ambient temperature . In contrast, the closely related 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (CAS 4568-71-2) is frequently specified at 98% purity but is notably hygroscopic and often requires storage under inert gas to prevent degradation . The target compound's solid-state stability and lower moisture sensitivity translate directly to more reliable weighing, easier handling, and improved lot-to-lot consistency in air-sensitive catalytic protocols.

Purity & form
Supplier specification
Target: >98% (HPLC), free-flowing solid
Comparator: ~98%, hygroscopic; requires inert storage
Lower moisture sensitivity reduces benchtop weighing burden and catalyst deactivation.
Compare 5-(2-hydroxyethyl) analog; verify with lot-specific COA.
Quality Control Procurement Specification Reproducibility

Enantioselectivity in Benzoin Condensation

Chiral thiazolium salts, as a class, exhibit a distinct enantioselectivity signature in the benzoin condensation compared to analogous triazolium salts. While the target 3-benzyl-4-methylthiazolium chloride is achiral and serves as a foundational scaffold for further derivatization, its structural framework underlies this differential behavior. Direct comparative studies of chiral thiazolium vs. triazolium catalysts reveal that triazolium salts achieve enantiomeric excesses up to 80% ee and afford the opposite enantiomer of benzoin relative to thiazolium-catalyzed reactions [1]. This class-level inversion of stereochemical outcome underscores the non-interchangeability of thiazolium and triazolium cores and highlights the specific value of the thiazolium scaffold for accessing the (S)- or (R)-enantiomer that is less favored by triazolium systems.

Enantioselectivity (benzoin cond.)
Class-level inference
Thiazolium core: low–moderate ee
Triazolium core: up to 80% ee, opposite enantiomer
Provides scaffold for accessing enantiomeric outcomes orthogonal to triazolium systems.
Chiral derivatives required; stereochemical trajectory depends on core architecture.
Asymmetric Catalysis Benzoin Condensation Enantioselectivity

Synthetic Versatility and Characterization

A robust, one-step synthesis of 3-benzyl-4-methylthiazolium chloride has been reported that proceeds in quantitative yield under adapted Vilsmeier conditions [1]. The protocol is highly reproducible and the product has been exhaustively characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy, with all spectral data provided in detail [1]. This contrasts with many related thiazolium salts that require multi-step procedures with lower overall yields or produce byproducts that complicate purification. The availability of a high-yielding, fully characterized synthetic route directly supports in-house preparation, reduces procurement lead times, and ensures that material prepared on-site matches the identity and purity of commercial sources.

Synthetic protocol
Supporting evidence
Quantitative yield, one-step
Enables in-house preparation, reduces supply-chain dependency.
Full NMR, IR, Raman characterization available.
Synthesis Protocol Characterization Scale-up

Validated Research and Process Applications


Mechanistic Studies of NHC-Catalyzed Umpolung

The well-defined electrochemical and kinetic parameters of 3-benzyl-4-methylthiazolium chloride make it an ideal substrate for fundamental investigations into the Breslow intermediate and carbene generation. Its oxidation potential (E°ₒₓ = -0.96 V vs. SCE for the bromide analog) [1] and ring-opening/closing rate constants [2] provide quantitative benchmarks for computational modeling and experimental validation of catalytic cycles.

Precursor for Chiral Thiazolium Catalysts

Researchers developing asymmetric variants of the benzoin or Stetter reactions utilize 3-benzyl-4-methylthiazolium chloride as a modular scaffold for introducing chiral auxiliaries at the N-benzyl position. The class-level stereochemical distinction between thiazolium and triazolium catalysts [3] means that this core is essential for accessing enantiomeric outcomes opposite to those obtained with triazolium systems.

In-House Catalyst Synthesis and Scale-Up

The one-step, quantitative-yield synthesis protocol [4] enables laboratories and pilot plants to produce 3-benzyl-4-methylthiazolium chloride on demand. This eliminates commercial sourcing bottlenecks and provides a cost advantage when large quantities are required, particularly for academic groups or companies in regions with limited vendor access.

Bench-Top Catalysis with Minimal Moisture Exclusion

For reactions sensitive to trace water but not requiring rigorous Schlenk-line techniques, the lower hygroscopicity of 3-benzyl-4-methylthiazolium chloride compared to its 5-(2-hydroxyethyl) analog simplifies handling. The solid, free-flowing nature of the compound allows for accurate weighing under ambient conditions, reducing the operational burden associated with air-sensitive catalysts.

Application
Selection Property
Validation Focus
Mechanistic NHC umpolung studies
Electrochemical and kinetic benchmarks
Computational model validation
Chiral thiazolium catalyst precursor
Modular N-benzyl scaffold
Enantioselectivity trajectory verification
In-house synthesis and scale-up
Reported quantitative-yield protocol
Purity and spectral match confirmation
Benchtop catalysis with minimal moisture exclusion
Lower hygroscopicity vs. hydroxyethyl-substituted analog
Handling reproducibility under ambient conditions

Technical Documentation Hub

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